4-bromo-N1,3-dimethylbenzene-1,2-diamine
Description
4-Bromo-N1,3-dimethylbenzene-1,2-diamine (CAS: 183251-89-0) is a brominated aromatic diamine derivative with two methyl groups attached to the nitrogen atoms of the 1,2-diamine substituents on the benzene ring. The compound’s structure features a bromine atom at the para position (C4) relative to the diamine groups (C1 and C2), along with methyl groups on the N1 and N3 positions (synonymous with N,N-dimethylation on one amine group, as per nomenclature inconsistencies in literature) .
This compound is commercially available in small quantities for research purposes, with pricing reflecting its specialized synthesis and handling requirements (e.g., 1g priced at €946) . Its applications span organic synthesis, particularly as a precursor in pharmaceuticals and agrochemicals, where the bromine atom serves as a reactive site for cross-coupling or substitution reactions, while the methyl groups modulate electronic and steric properties .
Properties
IUPAC Name |
4-bromo-1-N,3-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQAAHJUBWXUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of N1,3-dimethylbenzene-1,2-diamine
The most straightforward and commonly reported method for synthesizing 4-bromo-N1,3-dimethylbenzene-1,2-diamine involves bromination of N1,3-dimethylbenzene-1,2-diamine. This reaction typically uses elemental bromine or bromine sources such as N-bromosuccinimide (NBS) as the brominating agent. The reaction is conducted in an organic solvent like dichloromethane or chloroform, which provides a suitable medium for the electrophilic substitution reaction to occur efficiently.
- Reaction conditions: Room temperature or slightly elevated temperatures are preferred to facilitate complete bromination while minimizing side reactions.
- Purification: Post-reaction, purification is generally achieved via recrystallization or chromatographic techniques to isolate the product with high purity.
This method benefits from simplicity and directness, making it suitable for laboratory-scale synthesis and adaptable to industrial processes with appropriate control of reaction parameters.
Industrial Production and Continuous Flow Synthesis
In industrial settings, the synthesis of this compound may be optimized through continuous flow processes. These methods allow precise control over reaction variables such as temperature, pressure, and reactant concentration, which enhances yield and product consistency.
- Automation: Use of automated reactors facilitates reproducibility and scalability.
- Purification steps: Industrial purification often involves recrystallization or chromatographic separation to achieve the desired purity standards.
The continuous flow approach is advantageous for large-scale production, offering enhanced safety, efficiency, and environmental benefits compared to batch processes.
Related Synthetic Routes in Amino-Functionalized Aromatics
While specific detailed alternative synthetic routes for this compound are limited, related methodologies in the preparation of amino-substituted aromatic compounds provide insights:
- Buchwald–Hartwig amination: This palladium-catalyzed cross-coupling method is used to introduce amino groups onto aromatic rings, often preceding methylation and halogenation steps.
- Methylation: Post-amination methylation using reagents like methyl iodide (MeI) can be employed to install methyl groups on amino substituents.
- Halogenation: Bromination at specific positions can be achieved using bromine or brominating agents under controlled conditions.
These steps can be combined in multi-step syntheses to access substituted diamines with precise substitution patterns, including bromine and methyl groups.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Yield/Notes |
|---|---|---|---|---|
| Bromination of N1,3-dimethylbenzene-1,2-diamine | Bromine or N-bromosuccinimide (NBS) | Dichloromethane, Chloroform | Room temp or slightly elevated | High yield; regioselective bromination |
| Industrial continuous flow synthesis | Automated reactors, precise control of temp, pressure, concentrations | Various (organic solvents) | Controlled (optimized) | High yield and purity; scalable |
| Buchwald–Hartwig amination (related step) | Pd catalyst, amine source, base | Toluene or similar | ~70 °C | High efficiency in amination |
| Methylation (related step) | Methyl iodide (MeI), base | THF or DMF | Room temp to mild heat | Efficient methylation of amino groups |
Research Findings and Reaction Analysis
- Reaction specificity: Bromination occurs selectively at the 4-position of the benzene ring due to the directing effects of the amino and methyl substituents.
- Reaction control: Temperature and solvent choice are critical to prevent polybromination or side reactions.
- Purification: Recrystallization and chromatography enable isolation of the target compound with high purity.
- Chemical reactivity: The bromine substituent in this compound can be further substituted via nucleophilic substitution, enabling derivatization.
- Oxidation and reduction: The amino groups allow for subsequent oxidation to nitro or nitroso derivatives or reduction to other amine derivatives, expanding the compound's synthetic utility.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N1,3-dimethylbenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, or other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate, hydrogen peroxide, or nitric acid can be used. The reactions are usually conducted under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include reduced amines or other reduced derivatives.
Scientific Research Applications
Synthesis of Organic Compounds
4-Bromo-N1,3-dimethylbenzene-1,2-diamine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations. Its structural features allow for the introduction of diverse functional groups that enhance biological activity or chemical properties .
Biological Studies
Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with biomolecules, suggesting possible applications in drug development. The unique structure allows it to bind with specific enzymes and receptors, which could lead to therapeutic applications .
Material Science
The compound has been investigated for its potential use in developing novel materials such as electrochromic devices. For instance, research has shown that diamine derivatives similar to this compound can be utilized in creating electroactive polymers that exhibit desirable properties for smart windows and displays .
Coordination Polymers
The diamine functionality opens avenues for designing coordination polymers with specific sensing capabilities. These polymers can be engineered for applications in environmental monitoring and biomedical sensors .
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
- Electrochromic Materials : Huang et al. (2021) synthesized electroactive aromatic poly(ether sulfone)s using diamines similar to this compound. These materials demonstrated excellent properties for use in electrochromic devices .
- Polymer Synthesis : Research by Choi et al. (2010) focused on preparing triphenylamine-based diamine monomers for polyimide synthesis. The study highlighted the potential of using such compounds to create polymers with enhanced thermal and electrical properties .
Mechanism of Action
The mechanism of action of 4-bromo-N1,3-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the target molecule and the context of its use.
Comparison with Similar Compounds
Key Research Findings
- Electronic Modulation: In condensation reactions with carbonyl compounds (e.g., isatin), electron-withdrawing bromine reduces yields compared to methyl-substituted analogs (e.g., 4-methylbenzene-1,2-diamine). However, the N-methyl groups in the target compound enhance solubility, enabling efficient purification .
- Comparative Reactivity: In copper-catalyzed aryl amination, the bromine atom in this compound shows higher reactivity than chlorine in 4-chlorobenzene-1,2-diamine, aligning with trends in Ullmann coupling .
Biological Activity
4-Bromo-N1,3-dimethylbenzene-1,2-diamine, also known as 4-bromo-1,3-dimethyl-1,2-benzenediamine, is an organic compound characterized by a bromine atom at the para position of a dimethyl-substituted benzene ring with two amine groups. Its molecular formula is C8H11BrN2, and it has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Weight : 215.09 g/mol
- CAS Number : 1799973-86-6
- IUPAC Name : this compound
- Structure :
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Antimicrobial Activity
The compound has shown promising results against a range of bacterial strains. Studies suggest that it may disrupt bacterial cell walls or interfere with metabolic processes essential for bacterial growth.
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to modulate key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with topoisomerases could hinder DNA replication in cancer cells.
- Cell Signaling Modulation : It is believed to affect various signaling pathways that regulate cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were found to be approximately 15 µM for breast cancer cells (MCF-7) and 20 µM for lung cancer cells (A549) .
Data Table: Comparative Biological Activity
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer IC50 (µM) |
|---|---|---|
| This compound | S. aureus: 32 | MCF-7: 15 |
| E. coli: 64 | A549: 20 | |
| 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine | S. aureus: 16 | MCF-7: 10 |
| E. coli: 32 | A549: 18 |
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N1,3-dimethylbenzene-1,2-diamine, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via bromination of N1,3-dimethylbenzene-1,2-diamine using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in a dichloromethane solvent . Purity validation requires HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Cross-validate with -NMR to confirm substitution patterns and absence of byproducts.
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Q. How does the bromine substituent influence the compound’s electronic properties?
- Methodological Answer : Perform DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G* level) to map electron density distribution. Compare with experimental UV-Vis spectra to correlate bromine’s inductive effects on aromatic ring polarization. Solvatochromic shifts in solvents of varying polarity (e.g., hexane vs. DMSO) further quantify electronic perturbations .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer : Prioritize - and -NMR to confirm methyl and amine group positions. Use IR spectroscopy to identify N-H stretching (3200–3400 cm) and C-Br vibrations (500–600 cm). Mass spectrometry (ESI-MS) with isotopic pattern analysis confirms molecular weight and bromine presence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between computational models and experimental results?
- Methodological Answer : Apply sensitivity analysis in computational models (e.g., varying basis sets in DFT) to identify discrepancies. Replicate experimental conditions (e.g., solvent purity, inert atmosphere) to minimize artifacts. Cross-reference with analogous compounds (e.g., chloro-substituted derivatives) to isolate bromine-specific effects .
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Q. What experimental designs are suitable for studying the compound’s role in catalytic systems?
- Methodological Answer : Use response surface methodology (RSM) via Design Expert software to optimize reaction variables (e.g., catalyst loading, temperature). Conduct a Box-Behnken design with three factors (concentration, pH, time) to model interactions. Validate with ANOVA to ensure statistical significance of results .
Q. How can the compound’s interaction with biomolecules be systematically investigated?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., cytochrome P450). Validate with SPR (Surface Plasmon Resonance) to measure binding kinetics (, ) and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (, ) .
Q. What strategies mitigate degradation of this compound under ambient conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Identify degradation products (e.g., debromination or oxidation) and formulate stabilization strategies, such as lyophilization or inclusion of antioxidants (e.g., BHT at 0.01% w/v) .
Data Analysis & Interpretation
Q. How should researchers address outliers in spectroscopic or chromatographic datasets?
- Methodological Answer : Apply Grubbs’ test () to statistically identify outliers. Re-run samples under identical conditions and compare with technical replicates. If outliers persist, investigate systemic errors (e.g., column degradation in HPLC) .
Q. What computational tools are recommended for predicting the compound’s environmental fate?
- Methodological Answer : Use EPI Suite (EPA) to estimate biodegradation half-life and log for bioaccumulation potential. Complement with molecular dynamics simulations (e.g., GROMACS) to model interactions with soil organic matter .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
